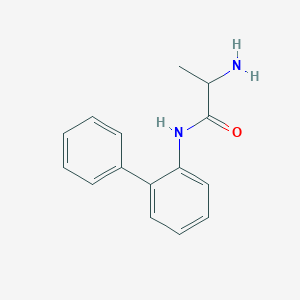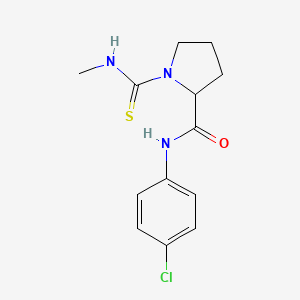![molecular formula C23H22N2O4 B4159814 N-{[2-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}tryptophan](/img/structure/B4159814.png)
N-{[2-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}tryptophan
Overview
Description
N-{[2-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}tryptophan is a complex organic compound that features a tryptophan moiety linked to a phenyl ring substituted with a hydroxy-methylbutynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}tryptophan typically involves multiple steps. One common approach is to start with the preparation of the hydroxy-methylbutynyl phenyl derivative. This can be achieved through a series of reactions including alkylation, hydroxylation, and coupling reactions. The final step involves the coupling of this derivative with tryptophan using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}tryptophan can undergo various types of chemical reactions including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Electrophiles such as bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an alkene or alkane derivative.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways due to its structural similarity to natural amino acids.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of diseases where tryptophan metabolism is implicated.
Mechanism of Action
The mechanism of action of N-{[2-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}tryptophan involves its interaction with specific molecular targets and pathways. Due to its structural similarity to tryptophan, it may interact with tryptophan-related enzymes and receptors, potentially modulating their activity. This could affect various biological processes such as neurotransmitter synthesis and immune response .
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}alanine
- N-{[2-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}glycine
- N-{[2-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}phenylalanine
Uniqueness
N-{[2-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}tryptophan is unique due to the presence of both the tryptophan moiety and the hydroxy-methylbutynyl phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-[[2-(3-hydroxy-3-methylbut-1-ynyl)benzoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-23(2,29)12-11-15-7-3-4-9-18(15)21(26)25-20(22(27)28)13-16-14-24-19-10-6-5-8-17(16)19/h3-10,14,20,24,29H,13H2,1-2H3,(H,25,26)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DECVGYJDVSFOTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=CC=C1C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-{[carboxy(phenyl)methyl]thio}-1-naphthoic acid](/img/structure/B4159734.png)
![[2,4,5-Triacetyloxy-1,6-bis(furan-2-ylmethylamino)-1,6-dioxohexan-3-yl] acetate](/img/structure/B4159743.png)
![ethyl 4-(3,4-dimethoxyphenyl)-2-[(1-piperidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4159747.png)
![N-[3-(4-morpholinylsulfonyl)phenyl]thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B4159754.png)

![2-ACETAMIDO-3-(1H-INDOL-3-YL)-N-[(THIOPHEN-2-YL)METHYL]PROPANAMIDE](/img/structure/B4159778.png)


![N~2~-{[2-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}asparagine](/img/structure/B4159800.png)
![S-benzyl-N-{[2-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl]carbonyl}cysteine](/img/structure/B4159806.png)
![2-[({4-[(1-Hydroxycyclohexyl)ethynyl]phenyl}carbonyl)amino]butanoic acid](/img/structure/B4159818.png)
![3-[({4-[(1-Hydroxycyclohexyl)ethynyl]phenyl}carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B4159820.png)
![5-[(AMINOCARBONYL)AMINO]-2-({4-[2-(1-HYDROXYCYCLOHEXYL)-1-ETHYNYL]BENZOYL}AMINO)PENTANOIC ACID](/img/structure/B4159824.png)
![4-[2-(1-hydroxycyclohexyl)ethynyl]-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B4159833.png)
